The Core Mechanism of Action of Ertapenem on Bacterial Cell Walls: An In-depth Technical Guide
The Core Mechanism of Action of Ertapenem on Bacterial Cell Walls: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ertapenem is a broad-spectrum carbapenem antibiotic, a class of β-lactam antibiotics known for their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Unlike other carbapenems such as imipenem and meropenem, ertapenem possesses a long half-life, allowing for once-daily dosing.[2][3] This guide provides a detailed technical overview of the core mechanism by which ertapenem exerts its antibacterial effects, focusing on its interaction with the bacterial cell wall.
The Bacterial Cell Wall: A Critical Target
The structural integrity of most bacteria is maintained by the peptidoglycan layer of the cell wall. This mesh-like structure is composed of linear glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains. The final and crucial step in peptidoglycan synthesis is the transpeptidation reaction, which forms the peptide cross-links that give the cell wall its rigidity. This process is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[4] Inhibition of this process leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death.[5]
Ertapenem's Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Like all β-lactam antibiotics, ertapenem's bactericidal action stems from its ability to inhibit bacterial cell wall synthesis.[4] This is achieved through the covalent acylation of the active site serine residue of PBPs, effectively inactivating these essential enzymes.[6] By mimicking the D-Ala-D-Ala moiety of the peptidoglycan precursor, ertapenem acts as a suicide inhibitor.[7]
Ertapenem exhibits a strong affinity for multiple high-molecular-weight PBPs. In Escherichia coli, it demonstrates a particularly high affinity for PBPs 2 and 3.[4] The binding of ertapenem to these PBPs prevents the transpeptidation step of peptidoglycan synthesis. This disruption of cell wall integrity triggers a cascade of events, including the activation of autolytic enzymes, ultimately leading to cell lysis and bacterial death.[8]
Quantitative Data: Binding Affinities and Minimum Inhibitory Concentrations
The efficacy of ertapenem can be quantified by its binding affinity to various PBPs and its minimum inhibitory concentration (MIC) against different bacterial species.
Table 1: Ertapenem MIC50 and MIC90 Values for Selected Bacterial Species
| Bacterial Species | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Escherichia coli | ≤0.015 - 0.03 | ≤0.015 - 0.5 | [2][9] |
| Klebsiella pneumoniae | ≤0.015 - 0.03 | ≤0.015 - 0.5 | [2][9] |
| Enterobacter aerogenes | 0.06 | 1 | [2] |
| Enterobacter cloacae | 0.06 | 0.5 | [2] |
| Citrobacter freundii | 0.06 | 0.25 | [2] |
| Serratia marcescens | 0.25 | 1 | [2] |
| Haemophilus influenzae | 0.06 | 0.06 | [9] |
| Moraxella catarrhalis | ≤0.015 | 0.03 | [2] |
| Neisseria gonorrhoeae | 0.032 | 0.125 | [10] |
| Staphylococcus aureus (MSSA) | 0.06 | 0.12 | [2] |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.015 | ≤0.015 | [9] |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.25 | 2 | [9] |
| Bacteroides fragilis | 0.5 | 1 | [2] |
Note: MIC values can vary depending on the study and the specific strains tested.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
a. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Ertapenem powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilution
-
Incubator (35°C ± 2°C)
-
Microplate reader or visual inspection mirror
b. Procedure:
-
Prepare Ertapenem Stock Solution: Aseptically prepare a stock solution of ertapenem at a known concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the ertapenem stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted ertapenem with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of ertapenem that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader.
Penicillin-Binding Protein (PBP) Binding Assay (Competitive Assay with Fluorescent Penicillin)
This protocol describes a common method to determine the affinity of ertapenem for specific PBPs.
a. Materials:
-
Bacterial membrane preparations containing PBPs
-
Ertapenem solutions at various concentrations
-
Fluorescently labeled penicillin (e.g., Bocillin FL)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE apparatus and reagents
-
Fluorescence gel scanner
b. Procedure:
-
Bacterial Culture and Membrane Preparation: Grow the bacterial strain of interest to mid-logarithmic phase. Harvest the cells and prepare membrane fractions containing the PBPs through methods such as sonication or French press followed by ultracentrifugation.
-
Competitive Binding: Incubate the bacterial membrane preparations with varying concentrations of ertapenem for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This allows ertapenem to bind to the PBPs.
-
Fluorescent Labeling: Add a fixed, saturating concentration of a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to the mixture and incubate for a shorter period (e.g., 10 minutes). The fluorescent penicillin will bind to the PBPs that are not already occupied by ertapenem.
-
Quenching and Sample Preparation: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
SDS-PAGE: Separate the PBP profiles of the membrane preparations by SDS-PAGE.
-
Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of ertapenem that inhibits 50% of the binding of the fluorescent penicillin (IC50) can then be calculated, providing a measure of its binding affinity for each PBP.
Visualizations
Caption: Mechanism of action of ertapenem on the bacterial cell wall.
References
- 1. In vitro activity of ertapenem: review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Ertapenem (MK-0826) against Recent Clinical Bacteria Collected in Europe and Australia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. inhibitory concentrations mic90: Topics by Science.gov [science.gov]
- 6. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. journals.asm.org [journals.asm.org]
